1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene
Description
1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is a tri-substituted aromatic compound featuring two allyl (prop-2-en-1-yl) groups at the 1- and 3-positions of the benzene ring and an allyloxy group at the 2-position. This structure combines the electronic effects of an electron-donating ether group with the steric bulk and reactivity of allyl substituents.
Properties
CAS No. |
3383-04-8 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-prop-2-enoxy-1,3-bis(prop-2-enyl)benzene |
InChI |
InChI=1S/C15H18O/c1-4-8-13-10-7-11-14(9-5-2)15(13)16-12-6-3/h4-7,10-11H,1-3,8-9,12H2 |
InChI Key |
XFYYTWXUPGDISU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CC=C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diallyl phenyl allyl ether typically involves the reaction of sodium phenoxide with allyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the allyl bromide, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of zeolites as catalysts has been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diallyl phenyl allyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: Palladium catalysts, basic conditions
Major Products Formed:
Oxidation: Diols, aldehydes, ketones
Reduction: Saturated ethers
Substitution: Various substituted phenyl ethers
Scientific Research Applications
Mechanism of Action
The primary mechanism by which 2,6-diallyl phenyl allyl ether exerts its effects is through the Claisen rearrangement. This reaction involves the migration of an allyl group from the oxygen atom to the ortho position of the phenyl ring, resulting in the formation of an o-allylphenol . This rearrangement proceeds via a concerted mechanism involving a six-membered cyclic transition state, which is characteristic of sigmatropic rearrangements .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key differences between 1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene and structurally related compounds:
Reactivity and Stability
- Allyl Groups vs. Methoxy Groups :
The allyl substituents in the target compound introduce greater steric bulk and π-system conjugation compared to methoxy groups in analogs like 1,3-dimethoxy-2-[(prop-2-en-1-yl)oxy]benzene. This makes the target compound more prone to polymerization or rearrangements but less effective as a directing group in metal-catalyzed reactions . - Aromatic vs. Aliphatic Allyl Ethers :
The benzene ring in the target compound stabilizes the allyloxy group via resonance, reducing its susceptibility to hydrolysis compared to aliphatic allyl ethers like 1-(prop-2-enyloxy)prop-2-ene .
Research Findings and Data Tables
Table 1: Comparative Physical Properties
Table 2: Reactivity Trends
Biological Activity
1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene, also known by its CAS number 3383-04-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 214.307 g/mol. It contains multiple allyl groups which may contribute to its reactivity and biological properties. The structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activities. For instance, studies have shown that allyl phenols can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications for diseases related to oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of allyl-substituted phenolic compounds. For example, a study highlighted the ability of certain derivatives to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure suggests it may interact with cellular pathways involved in cancer progression.
The biological activity of 1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene may involve several mechanisms:
- Free Radical Scavenging : The presence of multiple double bonds in the allyl groups can facilitate electron donation to free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Gene Expression Modulation : There is evidence suggesting that these compounds can modulate the expression of genes related to apoptosis and cell survival pathways.
Case Studies
A notable case study involved the evaluation of a related compound's effects on human breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
Key Results:
- Cell Line : MCF-7 (human breast cancer)
- Concentration : 50 µM
- Outcome : 70% reduction in cell viability after 48 hours
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
